5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 33199-41-6
VCID: VC2972565
InChI: InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
SMILES: C1=CC(=CC=C1C2=NNC(=O)N2)Br
Molecular Formula: C8H6BrN3O
Molecular Weight: 240.06 g/mol

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

CAS No.: 33199-41-6

Cat. No.: VC2972565

Molecular Formula: C8H6BrN3O

Molecular Weight: 240.06 g/mol

* For research use only. Not for human or veterinary use.

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one - 33199-41-6

Specification

CAS No. 33199-41-6
Molecular Formula C8H6BrN3O
Molecular Weight 240.06 g/mol
IUPAC Name 3-(4-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Standard InChI InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
Standard InChI Key CFRHDMJAUMODNV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNC(=O)N2)Br
Canonical SMILES C1=CC(=CC=C1C2=NNC(=O)N2)Br

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(4-Bromophenyl)-2H-1,2,4-triazol-3(4H)-one contains a five-membered 1,2,4-triazole heterocyclic ring with three nitrogen atoms. The compound features a 4-bromophenyl group at position 5 of the triazole ring and an oxo (carbonyl) group at position 3. The presence of the bromine atom at the para position of the phenyl ring significantly influences the compound's electronic properties and potential biological interactions .

Physical and Chemical Properties

The compound exists as a solid at room temperature. Its key physical and chemical properties are summarized in Table 1.

Table 1. Physical and Chemical Properties of 5-(4-Bromophenyl)-2H-1,2,4-triazol-3(4H)-one

PropertyValue
Molecular FormulaC₈H₆BrN₃O
Molecular Weight240.06 g/mol
Exact Mass238.969425 g/mol
Physical StateSolid
CAS Registry Number33199-41-6
InChIInChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13)
InChIKeyCFRHDMJAUMODNV-UHFFFAOYSA-N
SMILESN1C(NN=C1c1ccc(cc1)Br)=O

Data compiled from search results

Spectroscopic Properties

Spectroscopic data provides essential information for the identification and characterization of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one. While complete spectroscopic data specific to this compound is limited in the provided search results, general spectroscopic characteristics can be inferred from similar triazole derivatives .

The compound would typically exhibit characteristic infrared absorption bands corresponding to the N-H stretching (approximately 3200-3400 cm⁻¹), C=O stretching (approximately 1690-1710 cm⁻¹), and C=N stretching (approximately 1580-1620 cm⁻¹) .

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one typically follows established methodologies for 1,2,4-triazole synthesis, with modifications to incorporate the specific 4-bromophenyl substituent. Several synthetic routes have been reported for similar triazole derivatives, which can be adapted for the synthesis of this specific compound .

Multistep Synthesis

A common synthetic approach for 5-aryl-2H-1,2,4-triazol-3(4H)-ones involves a multistep process starting from appropriately substituted benzoic acids or their derivatives. Based on the synthesis of similar compounds, the following pathway can be proposed for 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one:

  • Conversion of 4-bromobenzoic acid to its ester derivative

  • Transformation of the ester to 4-bromobenzohydrazide

  • Reaction of the hydrazide with appropriate reagents to form a semicarbazide intermediate

  • Cyclization of the semicarbazide to yield the target 1,2,4-triazol-3-one derivative

This synthetic route is similar to the one described for related triazole compounds in search result , where the process begins with substituted anilines and proceeds through phenyl urea and phenyl semicarbazide intermediates.

Cyclization of Semicarbazones

An alternative synthetic approach involves the cyclization of semicarbazone templates. As described in search result , a series of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-ones were synthesized by cyclizing the semicarbazone moiety of aryl semicarbazones. This method could be adapted for the synthesis of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one by using appropriately brominated starting materials .

Biological Activities

Anticancer Activity

Halogenated triazole derivatives have shown promising anticancer activities in various studies. While specific data for 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one is limited, research on structurally related compounds suggests potential anticancer applications .

For example, search result describes 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds with potent cytotoxic activities against lung cancer cell lines, with IC₅₀ values ranging from 1.02 to 48.01 μM. The presence of halogen substituents (particularly chlorine) was associated with enhanced anticancer activity .

Anticonvulsant Properties

Several studies have investigated the anticonvulsant activity of 1,2,4-triazole derivatives. Search result mentions the effects of 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on the anticonvulsant action of classical antiepileptic drugs in a mouse model .

Similarly, search result describes the anticonvulsant activity of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-ones. These findings suggest that 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one may also possess anticonvulsant properties, although specific studies on this particular compound are needed to confirm this hypothesis .

Structure-Activity Relationships

Impact of the Bromine Substituent

The presence of a bromine atom at the para position of the phenyl ring in 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one significantly influences its biological activities. Halogen substituents generally enhance lipophilicity, which can improve membrane permeability and bioavailability .

In related triazole derivatives, bromine substitution has been associated with increased antimicrobial and anticancer activities. For instance, in the series of compounds described in search result , derivatives with halogen substituents (including bromine) demonstrated notable anticancer activity against certain cancer cell lines .

Role of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring is a pharmacologically important scaffold that contributes significantly to the biological activities of its derivatives. This heterocyclic system can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity .

Research on various 1,2,4-triazole derivatives has demonstrated that this heterocyclic core can interact with different enzymatic systems and receptors, leading to diverse pharmacological effects .

Computational Studies

ADME and Toxicity Predictions

In silico predictions of Absorption, Distribution, Metabolism, Excretion (ADME) properties and toxicity profiles are valuable tools in the early evaluation of drug candidates. Search result mentions ADME and toxicity predictions for certain triazole derivatives, suggesting that similar computational approaches could be applied to 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one to assess its drug-likeness and potential safety issues .

Comparative Analysis

Comparison with Other Brominated Triazoles

Several brominated triazole derivatives have been reported in the literature, with varying positions of the bromine substituent on the phenyl ring and different substituents on the triazole core. Table 2 compares 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one with some related compounds.

Table 2. Comparison of 5-(4-Bromophenyl)-2H-1,2,4-triazol-3(4H)-one with Related Brominated Triazole Derivatives

CompoundMolecular FormulaKey Structural DifferenceReported Biological Activity
5-(4-Bromophenyl)-2H-1,2,4-triazol-3(4H)-oneC₈H₆BrN₃OReference compoundNot specifically reported in search results
4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-oneC₈H₆BrN₃OIsomer with different position of substituents on triazole ringNot specifically reported in search results
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amineC₁₄H₁₁BrN₄Bromine at meta position of phenyl ring; amine instead of oxo groupAnticancer activity against various cell lines
5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl derivativesVariableBromine at meta position; methyl at position 4; thio derivativesNonlinear optical properties

Data compiled from search results

Position Isomers

Position isomers of the target compound, with differing arrangements of the same functional groups, may exhibit distinct biological activities and physicochemical properties. Search result provides information about 4-(4-Bromophenyl)-1H-1,2,4-triazol-5(4H)-one, which is an isomer of 5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one with a different arrangement of substituents on the triazole ring. Comparing the properties and activities of these isomers could provide valuable insights into structure-activity relationships .

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